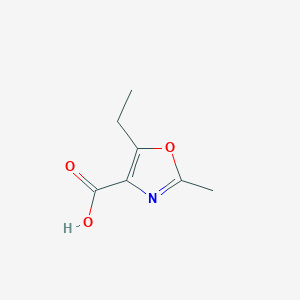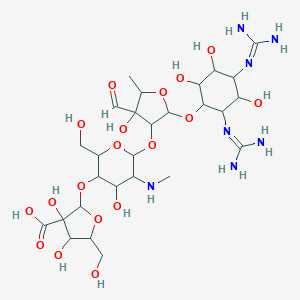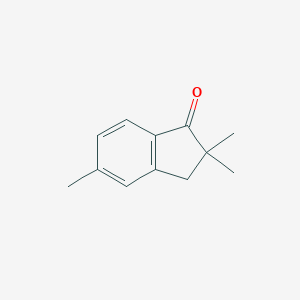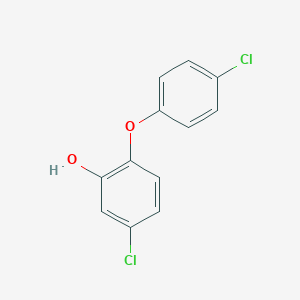
Diclosan
Übersicht
Beschreibung
- Triclosan Overview : Triclosan, chemically known as 5-chloro-2-(2,4-dichlorophenoxy) phenol, has been extensively used as an antibacterial and antifungal agent in various products for over 30 years (Levy et al., 1999).
Synthesis Analysis
- Synthesis Process : The synthesis of molecularly imprinted polymers for extracting triclosan from environmental water samples is an example of the advancements in triclosan synthesis (Gao et al., 2010).
Molecular Structure Analysis
- Structure and Inhibition Mechanism : Triclosan acts as a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase (ENR) in bacteria, with its molecular structure mimicking the enzyme's natural substrate (Levy et al., 1999).
Chemical Reactions and Properties
- Target of Action : Triclosan targets lipid synthesis in bacteria by inhibiting the fabI gene, which encodes enoyl reductase involved in fatty acid synthesis (McMurry et al., 1998).
- Photodegradation : Triclosan undergoes photodegradation in environmental water, forming various intermediates including dioxin congeners (Bianco et al., 2015).
Physical Properties Analysis
- Solubility and Stability : The physical properties of triclosan, such as solubility in water and stability under different environmental conditions, are important for its effectiveness and environmental impact. For detailed analysis, refer to individual studies focusing on these aspects.
Chemical Properties Analysis
- Interaction with Bacterial Enzymes : Triclosan's chemical properties allow it to bind with bacterial enzymes and inhibit their function, contributing to its antimicrobial action (Heath et al., 1999).
- Formation of Chlorinated Derivatives : Triclosan reacts with free chlorine, forming chlorophenoxyphenols and chlorophenols, indicating complex chemical behavior under different conditions (Rule et al., 2005).
Wissenschaftliche Forschungsanwendungen
Photodegradation of Diclosan : Diclosan undergoes photodegradation in water, leading to the formation of toxic by-products like dibenzodichlorodioxin. This degradation is influenced by environmental conditions like pH and organic matter content, and these compounds persist through wastewater treatment processes (Mezcúa et al., 2004).
Molecular Basis of Diclosan's Activity : Diclosan inhibits lipid biosynthesis in bacteria by targeting the enzyme enoyl-acyl carrier protein reductase (ENR). This mechanism is crucial for its antibacterial and antifungal effects (Levy et al., 1999).
Diclosan's Effect on Lipid Synthesis : Diclosan blocks lipid synthesis in Escherichia coli, and its effectiveness is linked to the function of the fabI gene, which encodes a key enzyme in fatty acid synthesis. This specific targeting suggests diclosan's action is more selective than previously thought (McMurry et al., 1998).
Environmental Persistence and Risks : Diclosan is present in wastewater and persists in the environment, raising concerns about its ecological impact. Its presence necessitates improved water treatment techniques to mitigate its environmental effects (Backhaus et al., 2010).
Degradation and Bacterial Growth : Certain bacteria can grow on diclosan as a carbon source, leading to partial mineralization of the compound. This process contributes to understanding its environmental fate and potential bioremediation strategies (Hay et al., 2001).
Human Exposure Assessment : Studies on triclosan in the U.S. population show widespread exposure, with varying concentrations detected in urine samples. These findings highlight the need for continued monitoring and assessment of diclosan exposure in humans (Calafat et al., 2007).
Antibiotic Resistance Concerns : Diclosan's antimicrobial properties and its presence in the environment have raised concerns about its impact on antibiotic resistance. The compound has been associated with multidrug resistance in environmental microbial communities (Carey & McNamara, 2015).
Effects on Puberty and Thyroid Hormones : In animal studies, diclosan has shown to alter thyroid hormone levels without affecting pubertal development. This indicates potential endocrine-disrupting effects that warrant further investigation (Zorrilla et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-chloro-2-(4-chlorophenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNQFCJOHGOKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187464 | |
| Record name | Soneclosan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-chlorophenoxy)phenol | |
CAS RN |
3380-30-1 | |
| Record name | 4,4′-Dichloro-2-hydroxydiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3380-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Soneclosan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Soneclosan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04393 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Soneclosan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-(4-chlorophenoxy)phenol; [DCPP] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SONECLOSAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814H7B74XK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



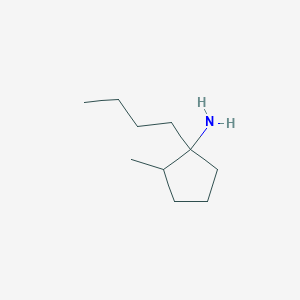

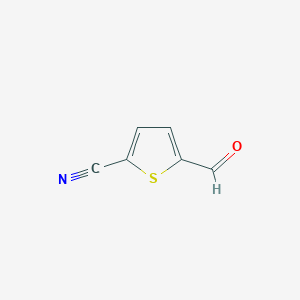
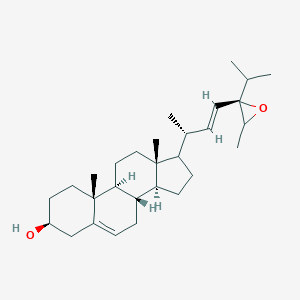


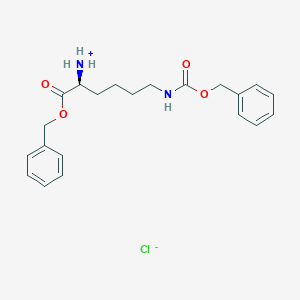


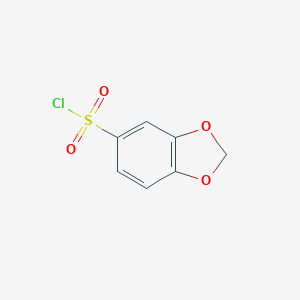
![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)
